molecular formula C20H19NO5 B6285314 rac-(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-carboxylic acid, cis CAS No. 2138266-64-3

rac-(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-carboxylic acid, cis

Cat. No.: B6285314
CAS No.: 2138266-64-3
M. Wt: 353.4 g/mol
InChI Key: NUCSYZBFEPVWSU-ZWKOTPCHSA-N
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Description

rac-(2R,3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-carboxylic acid, cis (hereafter referred to as the target compound) is a racemic mixture of a tetrahydrofuran (oxolane) derivative. Key structural features include:

  • A five-membered oxolane ring.
  • A carboxylic acid group at position 2.
  • A 9-fluorenylmethoxycarbonyl (Fmoc)-protected amino group at position 3.
  • Cis stereochemistry (2R,3S), placing the substituents on adjacent carbons in the same plane.

This compound is primarily used in peptide synthesis as a building block, leveraging the Fmoc group’s base-sensitive protection for orthogonal deprotection strategies .

Properties

CAS No.

2138266-64-3

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

(2R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)oxolane-2-carboxylic acid

InChI

InChI=1S/C20H19NO5/c22-19(23)18-17(9-10-25-18)21-20(24)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18H,9-11H2,(H,21,24)(H,22,23)/t17-,18+/m0/s1

InChI Key

NUCSYZBFEPVWSU-ZWKOTPCHSA-N

Isomeric SMILES

C1CO[C@H]([C@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

C1COC(C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Size and Substituent Positioning

(a) Oxetane Analogs
  • Example: 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid (CAS: 1380327-56-9) . Key Differences:
  • Oxetane (4-membered ring) vs. oxolane (5-membered).
  • Substituents at position 3 of oxetane vs. positions 2 and 3 of oxolane.
    • Impact :
  • Molecular weight: 339.34 g/mol (C19H17NO5) for oxetane vs. ~379.41 g/mol (estimated for target compound) .
(b) Azetidine Analogs
  • Example : 2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic acid (CAS: 1592739-14-4) .
    • Key Differences :
  • Azetidine (4-membered nitrogen-containing ring) vs. oxolane.
  • Acetic acid side chain vs. direct carboxylic acid substitution.
    • Impact :
  • Azetidine derivatives exhibit higher polarity due to the nitrogen atom, altering solubility and reactivity in peptide coupling.

Protecting Group Variations

(a) Boc-Protected Analogs
  • Example: rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid (CAS: EN300-322215) . Key Differences:
  • Boc (tert-butoxycarbonyl) vs. Fmoc protection.
    • Impact :
  • Boc is acid-labile (removed with TFA), while Fmoc is base-sensitive (removed with piperidine).
  • Boc offers compatibility with acid-stable resins, whereas Fmoc is preferred for orthogonal SPPS strategies .
(b) Other Fmoc Derivatives
  • Example: rac-(2R,5S)-5-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-carboxylic acid (CAS: 1379844-17-3) . Key Differences:
  • Fmoc-aminomethyl group at position 5 vs. Fmoc-amino at position 3. Impact:
  • Positional isomerism affects peptide backbone geometry and steric interactions during coupling.

Stereochemical and Functional Group Variations

  • Example: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid (CAS: 211637-75-1) . Key Differences:
  • Propanoic acid backbone with o-tolyl substitution vs. oxolane ring.
  • Single stereocenter (S-configuration) vs. racemic mixture.
    • Impact :
  • The aromatic o-tolyl group enhances hydrophobicity, influencing solubility and membrane permeability.

Data Tables

Table 1: Structural and Physical Property Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Ring Size Protection Group Key Substituents
Target Compound Not explicitly provided C22H21NO5 (est.) ~379.41 5 (oxolane) Fmoc Cis-2-carboxylic acid, 3-amino
3-((Fmoc)amino)oxetane-3-carboxylic acid 1380327-56-9 C19H17NO5 339.34 4 (oxetane) Fmoc 3-carboxylic acid, 3-amino
Boc-protected oxolane analog EN300-322215 C11H19NO5 (est.) ~245.27 5 (oxolane) Boc Cis-2-carboxylic acid, 3-amino
rac-(2R,5S)-Fmoc-oxolane derivative 1379844-17-3 C22H21NO5 379.41 5 (oxolane) Fmoc 2-carboxylic acid, 5-aminomethyl

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